1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea
Description
1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea is a di-substituted urea derivative characterized by two aryl groups: a 3,4-dichlorophenyl moiety and a 2,6-dichlorophenyl moiety. This compound belongs to the broader class of diarylureas, which are known for their diverse biological activities, including insecticidal, antifungal, and herbicidal properties. The presence of chlorine atoms at specific positions on the phenyl rings likely influences its electronic, steric, and solubility properties, which in turn affect its reactivity and biological efficacy.
Properties
CAS No. |
113271-51-5 |
|---|---|
Molecular Formula |
C13H8Cl4N2O |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H8Cl4N2O/c14-8-5-4-7(6-11(8)17)18-13(20)19-12-9(15)2-1-3-10(12)16/h1-6H,(H2,18,19,20) |
InChI Key |
XQSDBRDTTBICDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2,6-dichloroaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides or phosgene derivatives. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Agricultural Applications
1. Herbicide Development
1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea has been studied as a potential herbicide due to its ability to inhibit photosynthesis in target plants. The compound's structure allows it to interfere with the electron transport chain in chloroplasts, effectively halting plant growth.
- Case Study : Research has shown that derivatives of this compound exhibit selective herbicidal activity against certain weed species while being less toxic to crops such as corn and soybeans. Field trials indicated effective control of broadleaf weeds without significant phytotoxicity to desired crops .
Pharmaceutical Applications
2. Anticancer Activity
Recent studies have investigated the anticancer properties of 1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea. The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Case Study : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. These findings suggest potential therapeutic applications in oncology .
Material Science Applications
3. Polymer Synthesis
The unique structural characteristics of 1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea make it a candidate for developing advanced polymer materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Case Study : A study focused on synthesizing polyurethane elastomers using this compound as a chain extender. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional formulations .
Environmental Impact Studies
4. Toxicological Assessments
The environmental impact of 1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea has been assessed through various ecotoxicological studies. These studies evaluate the compound's effects on non-target organisms and its persistence in soil and water systems.
- Findings : Ecotoxicological tests revealed that while the compound is effective against target pests, it poses risks to aquatic life at certain concentrations. Recommendations for usage include careful application protocols to mitigate environmental exposure .
Summary Table of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Agriculture | Herbicide development | Effective against broadleaf weeds; low crop toxicity |
| Pharmaceuticals | Anticancer activity | Induces apoptosis in breast and prostate cancer cells |
| Material Science | Polymer synthesis | Enhances mechanical properties of elastomers |
| Environmental Studies | Toxicological assessments | Risks identified for aquatic organisms |
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The positions and types of substituents on diarylureas significantly impact their molecular weight, solubility, and stability. Below is a comparative analysis with key analogs:
Key Observations:
- Substituent Position and Halogenation: The target compound’s 2,6-dichlorophenyl group introduces steric hindrance compared to analogs like 6g (4-cyanophenyl) or diuron (N,N-dimethyl groups). This may reduce solubility in polar solvents but enhance binding to hydrophobic targets (e.g., insect chitin synthases) .
- Molecular Weight: Heavier than methyl-substituted analogs (e.g., 1-(3,4-dichlorophenyl)-3-methylurea, 219.07 g/mol), which may affect bioavailability .
- Biological Activity: While direct data are absent, structurally related compounds like DU19111 (with 2,6-dichlorobenzoyl and 3,4-dichlorophenyl groups) exhibit insect growth regulator (IGR) activity by disrupting molting . The target compound’s dichlorophenyl groups may similarly target chitin biosynthesis.
Biological Activity
1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 113271-51-5 |
| Molecular Formula | C13H8Cl4N2O |
| Molecular Weight | 350.0 g/mol |
| IUPAC Name | 1-(2,6-dichlorophenyl)-3-(3,4-dichlorophenyl)urea |
| InChI Key | XQSDBRDTTBICDL-UHFFFAOYSA-N |
The biological activity of 1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors involved in various biological pathways, leading to alterations in their activity. This mechanism is critical for its potential application in drug development and therapeutic interventions.
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties. A notable study investigated various urea derivatives against several bacterial and fungal strains. The results indicated that 1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea exhibited significant inhibitory effects against Acinetobacter baumannii, a pathogen known for its resistance to multiple drugs.
Summary of Antimicrobial Activity
| Compound | Target Organism | Inhibition (%) |
|---|---|---|
| 1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea | Acinetobacter baumannii | Moderate to high growth inhibition observed |
| Other tested compounds | Various (E. coli, K. pneumoniae) | Variable inhibition levels |
In vitro studies demonstrated that this compound showed moderate to excellent growth inhibition against A. baumannii, with some derivatives achieving up to 94.5% inhibition .
Case Studies and Research Findings
- Study on Urea Derivatives : A comprehensive study published in MDPI identified several urea derivatives with varying degrees of antimicrobial activity. Among these, the compound was noted for its effectiveness against Gram-negative bacteria and fungi .
- Mechanistic Insights : Another research effort employed molecular docking studies to elucidate the binding interactions of the most active compounds. This approach provided insights into how structural modifications could enhance biological activity .
- Pharmacokinetics : The pharmacokinetic profile of related compounds has been explored in animal models, revealing a half-life of approximately 7.5 hours for certain derivatives when administered intraperitoneally . This suggests potential for sustained therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
